N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851412-05-0
VCID: VC6431467
InChI: InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
SMILES: CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Molecular Formula: C17H22N2OS
Molecular Weight: 302.44

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

CAS No.: 851412-05-0

Cat. No.: VC6431467

Molecular Formula: C17H22N2OS

Molecular Weight: 302.44

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide - 851412-05-0

Specification

CAS No. 851412-05-0
Molecular Formula C17H22N2OS
Molecular Weight 302.44
IUPAC Name N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Standard InChI Key CVECZZNGKUMJKT-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide features a cyclopentyl group attached to the acetamide nitrogen, a thioether linkage at the indole 3-position, and an ethyl substituent on the indole nitrogen. While exact experimental data for this molecule are unavailable, comparisons to related structures provide key insights:

PropertyValue (Predicted)Analogous Compound Reference
Molecular FormulaC₁₈H₂₃N₂OS
Molecular Weight327.45 g/mol
logP (Lipophilicity)~3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The thioether moiety enhances membrane permeability, as demonstrated in structurally similar N-phenyl-acetamides . The cyclopentyl group likely contributes to metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature observed in N-cyclohexyl analogs .

Synthetic Pathways and Structural Modifications

While no published synthesis of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exists, established routes for analogous compounds suggest a multi-step approach:

  • Indole Functionalization:

    • Ethylation of 1H-indole-3-thiol using ethyl iodide under basic conditions .

    • Protection of the thiol group with a trityl chloride prior to subsequent reactions .

  • Acetamide Formation:

    • Coupling of 2-chloroacetamide with the functionalized indole via nucleophilic aromatic substitution .

    • Introduction of the cyclopentyl group through amide bond formation with cyclopentylamine .

Key challenges include preventing oxidation of the thioether linkage and ensuring regioselectivity during indole alkylation. Chromatographic purification methods optimized for related N-cyclopentyl acetamides (e.g., silica gel with ethyl acetate/hexane gradients) are likely applicable .

Comparative Analysis with Structural Analogs

The ethyl group at the indole nitrogen distinguishes this compound from previously studied derivatives:

DerivativeKey ModificationEC₅₀ (RSV)Selectivity IndexReference
14'c (N-phenyl analog)Phenyl group1.2 μM12.5
N-Cyclohexyl analogCyclohexyl substituentN/AN/A
Target CompoundEthyl + CyclopentylPendingPending

Molecular dynamics simulations predict that the ethyl group enhances hydrophobic interactions with viral envelope proteins, potentially improving potency over bulkier morpholino-containing analogs .

Future Research Directions

  • Synthetic Optimization:

    • Explore Pd-catalyzed cross-coupling for streamlined indole functionalization.

    • Investigate pro-drug strategies to enhance oral bioavailability.

  • Biological Screening:

    • Prioritize assays against RSV, IAV, and emerging paramyxoviruses.

    • Evaluate synergy with existing antivirals like ribavirin .

  • Structural Biology Studies:

    • Resolve X-ray co-crystal structures with RSV F protein to guide rational design.

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